(+/-)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride; 3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride

Description

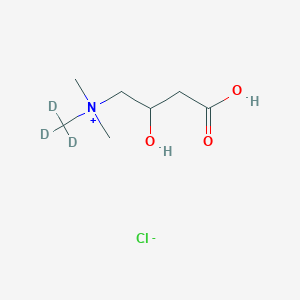

D,L-Carnitine-d3 Chloride: is a deuterated form of carnitine, a quaternary ammonium compound involved in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This compound is used as an internal standard for the quantification of L-carnitine by gas chromatography or liquid chromatography-mass spectrometry .

Properties

Molecular Formula |

C7H16ClNO3 |

|---|---|

Molecular Weight |

200.68 g/mol |

IUPAC Name |

(3-carboxy-2-hydroxypropyl)-dimethyl-(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3; |

InChI Key |

JXXCENBLGFBQJM-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)CC(CC(=O)O)O.[Cl-] |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods: Industrial production of D,L-Carnitine-d3 Chloride involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to maintain the deuterium content and overall chemical integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: D,L-Carnitine-d3 Chloride can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group in the carnitine structure can be oxidized under specific conditions.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted carnitine derivatives.

Scientific Research Applications

D,L-Carnitine-d3 Chloride has a wide range of applications in scientific research, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of L-carnitine.

Biology: Studied for its role in fatty acid metabolism and mitochondrial function.

Medicine: Investigated for its potential therapeutic effects in conditions related to carnitine deficiency and metabolic disorders.

Industry: Utilized in the production of dietary supplements and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of D,L-Carnitine-d3 Chloride involves the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process is essential for the conversion of fatty acids into energy. The compound also plays a role in maintaining the acetyl-CoA/CoA ratio in cells, which is crucial for various metabolic pathways .

Comparison with Similar Compounds

L-Carnitine: The non-deuterated form of carnitine, widely used in dietary supplements and medical treatments.

Acetyl-L-Carnitine: An acetylated form of carnitine with additional roles in cognitive function and neuroprotection.

Propionyl-L-Carnitine: A derivative of carnitine used for its vasodilatory and antioxidant properties.

Uniqueness: D,L-Carnitine-d3 Chloride is unique due to its deuterium content, which makes it an ideal internal standard for mass spectrometry analysis. The presence of deuterium atoms enhances the accuracy and precision of quantitative measurements in analytical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.